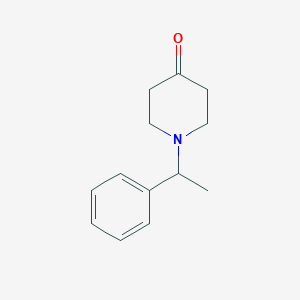

1-(1-Phenylethyl)piperidin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1-phenylethyl)piperidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-11(12-5-3-2-4-6-12)14-9-7-13(15)8-10-14/h2-6,11H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDVAHHCNEWIUMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CCC(=O)CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 1 Phenylethyl Piperidin 4 One and Its Derivatives

Strategic Approaches to the Piperidone Ring System Construction

The formation of the piperidone ring is a critical step in the synthesis of 1-(1-phenylethyl)piperidin-4-one and its analogs. Various strategic approaches have been developed to construct this six-membered heterocycle, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope. These strategies can be broadly categorized into intramolecular cyclization pathways, which involve the formation of one or more bonds to close a pre-existing chain, and multicomponent reactions, which assemble the ring from three or more starting materials in a single operation.

Intramolecular Cyclization Pathways

Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis, providing a powerful means to construct ring systems with a high degree of control. In the context of piperidin-4-one synthesis, several distinct intramolecular strategies have proven to be particularly effective.

A concise and highly efficient method for constructing 2-substituted 4-piperidone (B1582916) building blocks is the double aza-Michael reaction. nih.govsemanticscholar.orgacs.org This atom-efficient approach involves the addition of a primary amine to a divinyl ketone. nih.govsemanticscholar.orgacs.org For instance, the reaction of (S)-α-phenylethylamine with a phenyl-substituted divinyl ketone can yield the corresponding 2-phenyl-substituted piperidone. nih.gov This method has been successfully employed in the synthesis of chiral 2-substituted 1-(S)-α-phenylethyl-4-piperidones, which serve as key intermediates for more complex molecules. semanticscholar.org The reaction conditions can be optimized, with one reported procedure involving the slow addition of the divinyl ketone to a mixture of the amine in acetonitrile (B52724) and aqueous sodium bicarbonate, followed by refluxing to achieve high yields. nih.gov

The stereochemical outcome of the double aza-Michael addition can be influenced by the nature of the starting materials. For example, the reaction of diallylketone with various primary amines can lead to the formation of 2,6-disubstituted piperidines. ntu.edu.sg The stereochemistry of the resulting piperidinone is established during the initial Michael addition, which can occur at either of the two alkene functionalities. ntu.edu.sg

| Reactants | Product | Yield | Reference |

| Benzylamine and phenyl-substituted divinyl ketone | 2-phenyl-substituted piperidone | 79% | nih.gov |

| S-α-phenylethylamine and various divinyl ketones | Chiral 2-substituted 1-S-α-phenylethyl-4-piperidones | High | semanticscholar.org |

| Diallylketone and primary amines | 2,6-disubstituted piperidones | - | ntu.edu.sg |

The Dieckmann condensation, an intramolecular Claisen condensation of a diester, is a classical and widely used method for the synthesis of cyclic β-keto esters, which are direct precursors to 4-piperidones. wikipedia.orgresearchgate.nettandfonline.com The general approach involves the reaction of a primary amine with two equivalents of an acrylate (B77674) ester to form a diester, which then undergoes intramolecular cyclization in the presence of a base. wikipedia.orgresearchgate.netdtic.mil Subsequent hydrolysis and decarboxylation afford the desired 4-piperidone. wikipedia.orgdtic.mil For example, the synthesis of 1-phenethyl-4-piperidone (B3395357) can be achieved through the Dieckmann cyclization of the corresponding aminodicarboxylate ester. researchgate.nettandfonline.com

The success of the Dieckmann condensation is often dependent on carefully controlled reaction conditions to prevent side reactions such as the retro-Dieckmann reaction. researchgate.nettandfonline.com The choice of base and solvent can significantly impact the yield. researchgate.net For instance, in the synthesis of 1-(2-phenethyl)-4-piperidone, using sodium t-butoxide as the base in xylene has been shown to be effective. researchgate.net A pseudo-Dieckmann condensation has also been reported for the synthesis of indoline-piperidinones, highlighting the versatility of this cyclization strategy. rsc.org

| Reactants | Product | Conditions | Yield | Reference |

| Methylamine and two equivalents of ethyl acrylate | 1-Methyl-4-piperidone | Dieckmann cyclization, saponification, decarboxylation | - | wikipedia.org |

| Phenethylamine (B48288) and two equivalents of methyl acrylate | 1-Phenethyl-4-piperidone | Dieckmann cyclization, hydrolysis, decarboxylation | ~80% | researchgate.net |

| Ugi adduct | Indoline-piperidinones | Base-catalyzed pseudo-Dieckmann reaction | Good | rsc.org |

Photochemical and radical cyclization reactions offer alternative pathways to piperidinone scaffolds, often proceeding under mild conditions and with unique selectivity. Radical cyclizations, in particular, have been employed for the stereoselective synthesis of substituted piperidines. nih.govresearchgate.net For example, the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters can produce 2,4,5-trisubstituted piperidines with good diastereoselectivity. nih.gov The choice of radical initiator and reaction conditions can influence the stereochemical outcome.

A radical-ionic cascade process has also been developed for the synthesis of fused piperidinones, such as azabicyclo[4.3.0]nonanes. nih.gov This method involves the addition of an α-iodoester to an enoxime, followed by a 5-exo-trig cyclization to generate an alkoxyaminyl radical, which then lactamizes to form the piperidinone ring. nih.gov This approach has demonstrated high levels of stereoinduction. nih.gov

Reductive Amination Strategies for C-N Bond Formation

Reductive amination is a fundamental and widely utilized method for the formation of carbon-nitrogen bonds, and it plays a crucial role in the synthesis of piperidine (B6355638) derivatives. mdpi.comresearchgate.net This two-step process typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. mdpi.comresearchgate.net

In the context of piperidinone synthesis, intramolecular reductive amination of dicarbonyl compounds containing a nitrogen atom is a powerful strategy for ring closure. For example, the reductive amination of a δ-amino ketone can directly lead to the formation of a piperidine ring. This approach has been applied in the synthesis of various piperidine-based iminosugars. researchgate.net

Furthermore, intermolecular reductive amination can be used to introduce the N-substituent onto a pre-formed piperidin-4-one core. For instance, the reaction of N-Boc-piperidin-4-one with an aniline (B41778) derivative can be achieved via reductive amination to yield the corresponding N-aryl-N-(piperidin-4-yl)amine. researchgate.net Similarly, the synthesis of N-phenethyl-4-anilinopiperidine, a key intermediate for fentanyl, involves the reductive amination of N-phenethyl-4-piperidone with aniline. wikipedia.orggoogle.com

| Carbonyl Compound | Amine | Product | Reducing Agent | Reference |

| N-Boc-piperidin-4-one | 3,4-dichloroaniline | N-(3,4-dichlorophenyl)-N-(2-phenoxylethyl) piperidin-4-amine | - | researchgate.net |

| N-phenethyl-4-piperidone | Aniline | 4-anilino-N-phenethylpiperidine | Sodium borohydride (B1222165) | wikipedia.org |

| N-phenethyl-4-piperidone | Aniline | 4-Anilino-N-phenethyl-4-piperidine bis-HCl salt | 5-ethyl-2-methylpyridine (B142974) borane (B79455) | google.com |

Multicomponent Reaction Protocols for Piperidone Derivatives

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. tandfonline.comtandfonline.comnih.gov This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.

Several MCRs have been developed for the synthesis of highly substituted piperidone derivatives. For example, a ytterbium(III) triflate and silver triflate co-catalyzed multicomponent reaction of dimethyl malonate and formaldehyde (B43269) O-benzyl oxime has been reported for the synthesis of trimethyl 3,5,5-piperidonetricarboxylate. tandfonline.comtandfonline.com This reaction proceeds through a domino sequence of Mannich reaction, Hoffmann elimination, and intramolecular aminolysis to construct the piperidone ring. tandfonline.com

Another notable example is the Petrenko-Kritschenko piperidone synthesis, which involves the condensation of two moles of an aromatic aldehyde, a primary amine, and a dialkyl β-ketocarboxylate in a double Mannich reaction. dtic.mil This reaction provides a direct route to 2,6-diaryl-4-oxopiperidine-3,5-dicarboxylates.

The Ugi four-component reaction has also been ingeniously coupled with subsequent cyclization cascades to access complex piperidinone scaffolds. For instance, an Ugi reaction followed by a ring expansion, pseudo-Dieckmann condensation, and rearrangement cascade has been utilized for the one-pot synthesis of indoline-piperidinones. rsc.org

Enantioselective and Diastereoselective Synthesis of Chiral 1-(1-Phenylethyl)piperidin-4-one

The synthesis of specific stereoisomers of 1-(1-phenylethyl)piperidin-4-one is critical where the three-dimensional arrangement of atoms significantly influences the properties of the final product. Methodologies to achieve this include the use of chiral auxiliaries, asymmetric catalysis, and stereocontrolled ring-closing reactions.

Asymmetric Inductions via Chiral Auxiliaries and Catalysis

Asymmetric synthesis is a powerful strategy for preparing enantiomerically enriched chiral compounds. sigmaaldrich.com The use of chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, is a well-established method. For instance, the use of chiral N-α-phenylethyl moiety can induce diastereoselectivity in the formation of piperidone rings. nih.gov

Asymmetric catalysis offers an efficient alternative, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. sigmaaldrich.comumontreal.ca Chiral Lewis acid catalysts, such as chiral oxazaborolidinium ions (COBIs), have demonstrated broad applicability in various asymmetric transformations by activating carbonyl compounds. sigmaaldrich.com While direct asymmetric catalysis on 1-(1-phenylethyl)piperidin-4-one is not extensively detailed in the provided results, the principles of asymmetric catalysis are widely applied to the synthesis of substituted piperidines. researchgate.net For example, organocatalytic multicomponent reactions have been developed for the asymmetric synthesis of highly functionalized tetrahydropyridines, which can be precursors to chiral piperidines. nih.gov

Diastereomeric Mixture Resolution and Separation Techniques

When a reaction produces a mixture of diastereomers, their separation is necessary to obtain the pure, desired stereoisomer. A classic example involves the synthesis of cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide, where a mixture of four stereoisomers was prepared. nih.gov These diastereomeric pairs of optical isomers were then separated to evaluate their individual activities. nih.gov

In another instance, the synthesis of a 3-carbomethoxy fentanyl analogue resulted in a 50:50 mixture of the (±)-cis and (±)-trans isomers. researchgate.net These diastereomers were successfully separated using column chromatography on neutral aluminum oxide, allowing for the subsequent acylation of the pure isomers. researchgate.net The separation of diastereomeric mixtures of donepezil (B133215) analogues has also been noted as a challenge, with the final products often obtained as inseparable mixtures. nih.gov

Stereochemical Control in Ring-Closing Reactions

Achieving stereochemical control during the formation of the piperidine ring is a key strategy for synthesizing chiral piperidones. Intramolecular reactions, such as the Dieckmann cyclization, are fundamental in constructing the 4-piperidone skeleton. researchgate.net The stereoselectivity of such cyclizations can be influenced by various factors, including the substituents on the starting materials.

For example, a stereocontrolled approach to D-ring analogs of certain compounds utilized a completely stereoselective iodocyclization of an unsaturated carboxylic acid. scribd.com Subsequent reactions, including stereoselective alkylation, allowed for the synthesis of specific trans,trans lactones which were then converted to the desired piperidine derivatives. scribd.com Furthermore, a highly stereoselective asymmetric 6π-azaelectrocyclization was achieved using 7-alkyl substituted cis-aminoindanols to control diastereoselectivity. scribd.com

Development of Improved and Atom-Efficient Synthetic Procedures

Optimized Reaction Conditions and Yield Enhancement

The Strecker-type condensation of piperidone with aniline and HCN has been optimized to yield the corresponding anilino-nitrile in approximately 90% yield. researchgate.net Further optimization of subsequent steps, such as hydrolysis and N-debenzylation, has led to near-quantitative yields in the final step of a multi-step synthesis. researchgate.net

| Reaction | Reactants | Conditions | Yield | Reference |

| Alkylation | 4-piperidone monohydrate hydrochloride, 2-(bromoethyl)benzene | Cesium carbonate, acetonitrile | 88% | nih.gov |

| Reductive Amination | 1-(2-phenylethyl)piperidone, aniline | Sodium triacetoxyborohydride (B8407120), acetic acid | 91% | nih.gov |

| Acylation | 4-piperidineamine precursor, propionyl chloride | Hunig's base | 95% | nih.gov |

| Strecker-type Condensation | Piperidone 1, aniline, HCN | Optimized conditions | ~90% | researchgate.net |

Catalytic Approaches in Piperidone Synthesis

Catalytic methods are at the forefront of developing efficient and environmentally friendly synthetic procedures for piperidones and their derivatives. Phase transfer catalysts have been employed in the preparation of N-phenethyl-4-piperidinone from 4-piperidinone and phenethyl bromide under biphasic conditions. wikipedia.org

Reductive amination, a key step in many synthetic routes, can be efficiently mediated by catalysts. For instance, Raney Nickel has been used as a catalyst for the hydrogenation and amination of N-phenethyl-4-piperidone with aniline in ethanol. google.com Another approach involves the use of a borane complex, such as 5-ethyl-2-methylpyridine borane, in the presence of an alkanoic acid for the reaction between 1-phenylethyl-4-piperidone and aniline. google.com This method allows for the in-situ reduction of the intermediate imine. google.com

The use of Grubbs' catalyst in ring-closing metathesis has been demonstrated for the synthesis of α,β-unsaturated lactams, which are precursors to 2-piperidones. scribd.com Additionally, biocatalytic methods, employing enzymes like transaminases and imine reductases, are emerging as powerful tools for the asymmetric synthesis of substituted piperidines from achiral precursors. researchgate.net

Comparative Analysis of Synthetic Route Efficiency

The synthesis of 1-(1-phenylethyl)piperidin-4-one, also known as N-phenethyl-4-piperidone (NPP), and its derivatives is crucial due to their role as key intermediates in the production of various pharmacologically active compounds. wikipedia.org The efficiency of the synthetic pathway chosen is a critical factor, influencing not only the economic viability of the process but also its environmental impact and the purity of the final product. Several distinct methodologies have been developed, each with its own set of advantages and limitations. The primary routes include the Dieckmann condensation, reductive amination of piperidone precursors, and direct N-alkylation of 4-piperidone.

Dieckmann Condensation Route

The Dieckmann condensation is a classical and widely utilized method for forming cyclic ketones, including the piperidone core. researchgate.net This intramolecular cyclization of a diester is a multi-step process that typically begins with the reaction of phenethylamine with two equivalents of an acrylate ester, such as methyl acrylate, to form a diester intermediate. researchgate.netdtic.mil This intermediate is then subjected to a base-catalyzed cyclization to form the β-ketoester, which upon hydrolysis and decarboxylation, yields 1-(1-phenylethyl)piperidin-4-one. researchgate.net

| Starting Materials | Key Reagents/Conditions | Reported Yield | Purity | Notes |

| Phenethylamine, Methyl Acrylate | 1. Formation of diester. 2. Dieckmann cyclization (e.g., Sodium t-butoxide, xylene). 3. Hydrolysis and decarboxylation (e.g., conc. HCl, reflux). | 61-98% researchgate.netgoogle.com | 98% researchgate.net | Multi-step process requiring careful control to prevent side reactions. researchgate.net |

Reductive Amination Route

Reductive amination offers a more direct approach to synthesizing both 1-(1-phenylethyl)piperidin-4-one and its derivatives. This method can be executed in a one-pot fashion, which significantly improves process efficiency by reducing the number of isolation and purification steps.

One common strategy involves the reaction of 4-piperidone monohydrochloride with phenylacetaldehyde (B1677652) in the presence of a base like triethylamine, followed by reduction with a mild reducing agent such as sodium triacetoxyborohydride (STAB). sciencemadness.orgsciencemadness.org This directly forms the N-phenethyl group on the piperidine ring. The efficiency of this reaction is high, and it avoids the harsh conditions or multi-step procedures of other methods.

A variation of this route is used to synthesize advanced derivatives, such as 4-anilino-N-phenethylpiperidine (ANPP), a direct precursor to fentanyl. google.comajrconline.org In this case, 1-(1-phenylethyl)piperidin-4-one is reacted with aniline in the presence of a reducing agent. Modern variations utilize borane complexes, such as 5-ethyl-2-methylpyridine borane, which allows the reaction to proceed in environmentally friendlier alcoholic solvents and enables direct precipitation of the product as a salt, simplifying purification and yielding a high-purity product. google.com This method is scalable and uses commercially available reagents, making it suitable for industrial production. google.com

| Starting Materials | Key Reagents/Conditions | Reported Yield | Notes |

| 4-Piperidone, Phenylacetaldehyde | Sodium triacetoxyborohydride (STAB), Triethylamine, Dichloroethane | High (exact % not specified) | One-pot procedure, avoids harsh conditions. sciencemadness.orgajrconline.org |

| 1-(1-Phenylethyl)piperidin-4-one, Aniline | 5-ethyl-2-methylpyridine borane, Acetic acid, Methanol | 85% google.com | Scalable, high-purity process with easy-to-handle reagents. google.com |

| 1-(1-Phenylethyl)piperidin-4-one, Aniline | Sodium/Ethanol | 67% dtic.mil | Classical reduction method. |

Direct N-Alkylation Route

The most conceptually straightforward method is the direct N-alkylation of 4-piperidone with a phenethyl halide, such as phenethyl bromide. wikipedia.org This reaction is typically carried out in a biphasic system using a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases. wikipedia.org Another approach involves the alkylation of N-substituted piperidines, for instance, reacting 4-anilinopiperidine with 2-phenethyl bromide under strongly basic conditions (e.g., 50% sodium hydroxide). sciencemadness.org

Comparative Summary

Each synthetic route to 1-(1-phenylethyl)piperidin-4-one and its derivatives presents a unique trade-off between yield, operational simplicity, cost, and scalability.

The Dieckmann Condensation is a well-established but multi-step process. While it can achieve high yields and purity, it requires rigorous control over reaction conditions, making it potentially less efficient in terms of time and resources compared to one-pot methods. researchgate.net

Reductive Amination stands out for its high efficiency, particularly when performed as a one-pot reaction. The use of mild reducing agents like STAB and the development of scalable processes using borane complexes make it an attractive route for industrial applications due to its high yields, purity, and operational simplicity. google.comajrconline.org

Direct N-Alkylation is the most direct route on paper but can be challenging in practice. Its efficiency is highly dependent on the specific substrates and reaction conditions, with some methods being questioned for their general applicability. sciencemadness.orgsciencemadness.org

Structural Elucidation and Conformational Analysis of 1 1 Phenylethyl Piperidin 4 One

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of 1-(1-phenylethyl)piperidin-4-one by analyzing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 1-(1-phenylethyl)piperidin-4-one displays characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the range of 7.2-7.4 ppm. The protons on the piperidine (B6355638) ring and the phenylethyl moiety exhibit distinct chemical shifts and coupling patterns that are crucial for structural assignment. springermedizin.deresearchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Key signals include those for the carbonyl carbon (C=O) of the piperidone ring, which appears at a characteristic downfield shift, and the carbons of the phenyl ring and the piperidine ring. springermedizin.deresearchgate.net The chemical shifts in both ¹H and ¹³C NMR are sensitive to the electronic environment and spatial arrangement of the atoms, providing valuable insights into the molecule's conformation. springermedizin.de

Table 1: Representative NMR Data for Piperidine Derivatives

| Nucleus | Chemical Shift Range (ppm) | Assignment |

|---|---|---|

| ¹H | 7.2 - 7.4 | Aromatic protons (phenyl group) |

| ¹H | 2.5 - 3.5 | Piperidine ring protons |

| ¹³C | ~208 | Carbonyl carbon (C=O) |

| ¹³C | 125 - 140 | Aromatic carbons (phenyl group) |

| ¹³C | 40 - 60 | Piperidine ring carbons |

Note: Specific chemical shifts can vary depending on the solvent and specific substitution pattern.

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of 1-(1-phenylethyl)piperidin-4-one, as well as to gain structural information from its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that typically produces the protonated molecule [M+H]⁺. For 1-(1-phenylethyl)piperidin-4-one (C₁₃H₁₇NO), the expected m/z value for the protonated molecule would be approximately 204.14. nih.govpharmacompass.com This technique is particularly useful for confirming the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. This is a critical step in confirming the identity of a newly synthesized or isolated compound. The fragmentation pattern observed in the MS/MS spectrum can provide further structural details. Common fragmentation pathways for related N-phenethylpiperidine derivatives involve cleavage of the piperidine ring and the bond between the piperidine nitrogen and the phenylethyl group. springermedizin.deresearchgate.net

Table 2: Mass Spectrometry Data for 1-(1-Phenylethyl)piperidin-4-one

| Technique | Ion | m/z (calculated) | Information Obtained |

|---|---|---|---|

| ESI-MS | [M+H]⁺ | ~204.14 | Molecular Weight Confirmation |

| HRMS | [M+H]⁺ | 204.1383 | Elemental Formula Determination |

Note: The exact m/z value can vary slightly based on instrumentation and calibration.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. For 1-(1-phenylethyl)piperidin-4-one, the most prominent absorption band is that of the carbonyl group (C=O) of the ketone, which typically appears in the region of 1700-1725 cm⁻¹. Other significant absorptions include those for C-H stretching of the aromatic and aliphatic parts of the molecule, and C-N stretching of the piperidine ring. nih.gov

Table 3: Key IR Absorption Frequencies for 1-(1-Phenylethyl)piperidin-4-one

| Functional Group | Absorption Range (cm⁻¹) |

|---|---|

| C=O (Ketone) | 1700 - 1725 |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 3000 |

| C-N (Amine) | 1000 - 1350 |

X-ray Crystallographic Studies and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry.

For chiral molecules like 1-(1-phenylethyl)piperidin-4-one, which has a stereocenter at the benzylic carbon, X-ray crystallography can be used to determine the absolute stereochemistry (the actual spatial arrangement of atoms) if a suitable heavy atom is present or by using anomalous dispersion techniques. iucr.org In the absence of this, the relative stereochemistry of different chiral centers within the molecule can be established. This is crucial for understanding the biological activity of chiral drugs, as different enantiomers can have vastly different pharmacological effects.

The piperidine ring is not planar and can adopt several conformations, with the chair conformation being the most stable for simple piperidines. chemrevlett.comchemrevlett.com X-ray crystallographic studies on related N-substituted piperidin-4-ones have shown that the piperidine ring predominantly adopts a chair conformation in the solid state. iucr.org In this conformation, the substituents on the ring can be in either axial or equatorial positions. The orientation of the bulky 1-phenylethyl group on the nitrogen atom significantly influences the conformational preference of the ring.

In some cases, particularly with the introduction of sp² hybridized carbons in the ring, a distortion towards a half-chair conformation can be observed. iucr.org The specific conformation adopted is a result of a balance of steric and electronic effects within the molecule. The puckering parameters, such as the Cremer-Pople parameters, derived from crystallographic data provide a quantitative description of the ring's conformation. iucr.org

Unraveling the Structural Nuances of 1-(1-Phenylethyl)piperidin-4-one: A Focus on Conformation and Intermolecular Forces

The piperidone scaffold is a crucial component in numerous pharmacologically active compounds. Among its derivatives, 1-(1-phenylethyl)piperidin-4-one presents a unique structural framework due to the chiral center on the phenylethyl substituent. This article delves into the structural elucidation and conformational analysis of this specific compound, with a particular focus on its supramolecular interactions and the advanced methods used for its chiral characterization.

The three-dimensional arrangement of atoms and the conformational preferences of 1-(1-phenylethyl)piperidin-4-one are fundamental to understanding its chemical behavior and potential interactions with biological systems.

Elucidation of Supramolecular Interactions (e.g., Hydrogen Bonding)

While specific studies on the supramolecular interactions of 1-(1-phenylethyl)piperidin-4-one are not extensively documented in publicly available research, valuable insights can be drawn from closely related analogs. For instance, the crystal structure of 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one , which differs only by a hydroxyl group on the ethyl chain, has been elucidated. nih.govrsc.org In the crystalline state of this analog, the piperidone ring adopts a stable chair conformation. nih.govrsc.org This is a common and energetically favorable conformation for six-membered heterocyclic rings like piperidine. nih.gov

In another related compound, (R)-3,5-Bis[(E)-benzylidene]-1-(1-phenylethyl)piperidin-4-one , the piperidone ring is forced into a sofa conformation due to the steric hindrance of the bulky benzylidene substituents. springermedizin.de This highlights the influence of substituents on the conformational preferences of the piperidone core. Given the less bulky nature of the unsubstituted piperidone ring in the target compound, a chair conformation remains the most probable arrangement.

Advanced Chiral Structural Characterization Methods

The presence of a stereocenter in the 1-phenylethyl group makes 1-(1-phenylethyl)piperidin-4-one a chiral molecule, existing as two enantiomers. The determination of the absolute configuration and the study of its chiroptical properties require specialized techniques. While specific studies employing advanced chiral methods on this particular compound are not readily found in the literature, techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) would be instrumental.

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is highly sensitive to the three-dimensional arrangement of atoms and could definitively establish the absolute configuration of the enantiomers of 1-(1-phenylethyl)piperidin-4-one by comparing experimental spectra with quantum chemical calculations.

Similarly, ECD spectroscopy, which measures the differential absorption of circularly polarized ultraviolet and visible light, provides information about the electronic transitions within the chiral molecule. The Cotton effects observed in an ECD spectrum are characteristic of the stereochemistry of the compound and could be used to assign the absolute configuration of the chiral center.

The development of chiral stationary phases for High-Performance Liquid Chromatography (HPLC) is another critical area for the analysis of chiral compounds like 1-(1-phenylethyl)piperidin-4-one. Such methods would be essential for the separation and quantification of its enantiomers.

Reactivity and Chemical Transformations of 1 1 Phenylethyl Piperidin 4 One

Reactions Involving the Carbonyl Functionality

The ketone at the C4 position of the piperidine (B6355638) ring is a key site for synthetic modifications, enabling the introduction of new substituents and the formation of carbon-carbon and carbon-heteroatom bonds.

The carbonyl group of 1-(1-phenylethyl)piperidin-4-one is susceptible to attack by nucleophiles. A notable example is its role in the Strecker synthesis, a method for synthesizing α-amino acids. In the context of fentanyl synthesis, a modified Strecker reaction is employed where 1-(1-phenylethyl)piperidin-4-one reacts with aniline (B41778) and potassium cyanide in the presence of an acid, such as acetic acid, in a solvent like isopropyl alcohol. This reaction proceeds through the initial formation of an iminium ion, which is then attacked by the cyanide nucleophile to yield an α-aminonitrile. This intermediate is a crucial precursor for the synthesis of 4-anilino-N-phenethylpiperidine (ANPP) ajrconline.org.

Another important class of nucleophilic addition reactions involves the use of organometallic reagents, such as Grignard reagents. While specific examples with 1-(1-phenylethyl)piperidin-4-one are not extensively detailed in the provided search results, the general reactivity of 4-piperidones suggests that the addition of Grignard reagents (e.g., RMgX) to the carbonyl group would lead to the formation of tertiary alcohols. This transformation is a fundamental method for creating new carbon-carbon bonds at the 4-position of the piperidine ring. The general scheme for this reaction would involve the nucleophilic attack of the Grignard reagent on the carbonyl carbon, followed by an acidic workup to protonate the resulting alkoxide.

The following table summarizes representative nucleophilic addition reactions at the carbonyl group of 4-piperidone (B1582916) derivatives.

| Nucleophile | Reagent(s) | Product Type | Reference |

| Cyanide/Aniline | KCN, Aniline, AcOH | α-Aminonitrile | ajrconline.org |

| Organomagnesium Halides | RMgX | Tertiary Alcohol | General Reactivity |

The Wittig reaction is a powerful method for converting ketones into alkenes, and it has been applied to 4-piperidone derivatives to introduce exocyclic double bonds. This reaction involves the treatment of the ketone with a phosphorus ylide (Wittig reagent), typically a triphenylphosphonium ylide. The geometry of the resulting alkene is dependent on the nature of the substituents on the ylide and the reaction conditions organic-chemistry.orgwikipedia.org.

For instance, the reaction of a 4-piperidone with methylenetriphenylphosphorane (Ph3P=CH2) would yield the corresponding 4-methylene-piperidine derivative. Even sterically hindered ketones can be converted to their methylene derivatives using this reagent wikipedia.org. Stabilized ylides, which contain an electron-withdrawing group, are generally less reactive and tend to produce (E)-alkenes, whereas non-stabilized ylides, such as those with alkyl substituents, are more reactive and typically lead to (Z)-alkenes organic-chemistry.org.

While specific examples detailing the Wittig reaction with 1-(1-phenylethyl)piperidin-4-one are not abundant in the provided search results, the reaction is well-documented for various N-substituted 4-piperidones. The general applicability of this reaction makes it a valuable tool for the synthesis of piperidine derivatives with exocyclic double bonds, which can then be further functionalized. For example, a Wittig reaction on a substituted 4-piperidone can be a key step in the synthesis of α,β-unsaturated esters mdpi.com.

A summary of Wittig-type reactions on 4-piperidone systems is presented in the table below.

| Wittig Reagent | Base/Solvent | Product Type | Reference |

| Indole-2-methyltriphenylphosphonium iodide | Various base-solvent combinations | 2-(4-Piperidylidene)methylindole | cdnsciencepub.com |

| Ph3P=CHCO2Et | Not specified | α,β-Unsaturated ester | mdpi.com |

| Methylenetriphenylphosphorane | Not specified | 4-Methylene-piperidine | wikipedia.org |

The carbonyl group of 1-(1-phenylethyl)piperidin-4-one can be reduced to a hydroxyl group or completely removed through various reductive processes. The reduction to the corresponding alcohol, 1-(1-phenylethyl)piperidin-4-ol, can be achieved using common reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4).

A particularly important reductive transformation is reductive amination. In the synthesis of fentanyl and its analogs, 1-(1-phenylethyl)piperidin-4-one undergoes reductive amination with aniline. This reaction can be performed in a one-pot fashion using a reducing agent such as sodium borohydride or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)2) ajrconline.org. The reaction proceeds through the initial formation of an imine or iminium ion intermediate from the condensation of the ketone and aniline, which is then reduced in situ to the corresponding 4-anilino-N-phenethylpiperidine (ANPP) ajrconline.orgwikipedia.org.

The choice of reducing agent can influence the outcome of the reaction. For example, in some cases, the use of NaBH(OAc)3 for reductive amination can lead to the reduction of the ketone to the alcohol as a side product diva-portal.org.

The following table outlines key reductive transformations of the carbonyl group in 4-piperidones.

| Reaction Type | Reagent(s) | Product Type | Reference |

| Reduction to Alcohol | NaBH4 or LiAlH4 | 4-Hydroxypiperidine | General Reactivity |

| Reductive Amination | Aniline, NaBH(OAc)2 | 4-Anilinopiperidine | ajrconline.org |

| Reductive Amination | Aniline, NaBH4 | 4-Anilinopiperidine | bath.ac.uk |

| Reductive Amination | Aniline, LiAlH4 | 4-Anilinopiperidine | google.com |

Transformations at the Piperidine Nitrogen Atom

The tertiary nitrogen atom in the piperidine ring of 1-(1-phenylethyl)piperidin-4-one is a nucleophilic and basic center, allowing for reactions such as N-alkylation and N-acylation, as well as the formation of iminium ions.

The nitrogen atom of the piperidine ring can act as a nucleophile and react with various electrophiles. N-alkylation can be achieved by reacting the corresponding secondary piperidine (after removal of the 1-phenylethyl group) with an alkylating agent, such as an alkyl halide. For example, N-alkylation of a 4-substituted piperidine with 2-phenylethyl chloride is a key step in some synthetic routes to fentanyl ajrconline.org.

N-acylation involves the reaction of the piperidine nitrogen with an acylating agent, such as an acid chloride or an anhydride, to form an amide. This reaction is fundamental in the synthesis of many biologically active compounds. In a typical N-acylation reaction, the carboxylic acid is first activated by converting it into an acid chloride, which then readily reacts with the amine . N-acylation is also a common strategy for introducing protecting groups in multi-step syntheses . For instance, N-acylation of 4-anilinopiperidine derivatives with propionyl chloride or propanoic anhydride is the final step in the synthesis of fentanyl ajrconline.org.

The table below provides examples of N-alkylation and N-acylation reactions involving piperidine derivatives.

| Reaction Type | Reagent(s) | Product Type | Reference |

| N-Alkylation | 2-Phenylethyl chloride | N-(2-Phenylethyl)piperidine | ajrconline.org |

| N-Acylation | Propionyl chloride | N-Propionylpiperidine | ajrconline.org |

| N-Acylation | Propanoic anhydride | N-Propionylpiperidine | bath.ac.uk |

| N-Acylation | Thioesters | N-Acylindole (related heterocycle) | nih.gov |

The piperidine ring in 1-(1-phenylethyl)piperidin-4-one can undergo oxidation at the α-carbon to the nitrogen atom, leading to the formation of a reactive iminium ion intermediate. These iminium ions are electrophilic and can be trapped by various nucleophiles, providing a pathway to α-functionalized piperidines.

The generation of iminium ions from cyclic tertiary amines can be achieved through various oxidative methods. Once formed, these intermediates can react with a diverse range of nucleophiles. For example, the piperidine ring can undergo bioactivation to form an iminium ion, which can then be trapped with potassium cyanide (KCN) to form a stable cyano adduct nih.gov. This reactivity is significant in the study of drug metabolism, as the formation of reactive iminium intermediates can be a pathway for drug toxicity nih.gov.

The catalytic oxidation of α-amino C-H bonds to generate iminium ions is a useful method in organic synthesis for creating biologically relevant structural motifs nih.gov. The trapping of these iminium ions with nucleophiles allows for the introduction of various functional groups at the C2 position of the piperidine ring.

The following table summarizes the formation and derivatization of iminium ions from piperidine systems.

| Method of Formation | Nucleophile | Product Type | Reference |

| Bioactivation (Metabolism) | Cyanide (KCN) | α-Cyanopiperidine | nih.gov |

| Visible Light Photoredox Catalysis | Various Nucleophiles | α-Functionalized Tetrahydroisoquinolines (related system) | nih.gov |

| Acidic Conditions (from ynamides) | Intramolecular Hydride Shift | Tetrahydropyridines and Piperidines | researchgate.net |

Functionalization and Derivatization of the Piperidine Ring System

The 1-(1-Phenylethyl)piperidin-4-one scaffold is a versatile platform for the synthesis of a wide array of more complex molecules. The reactivity of the piperidine ring system allows for functionalization at several positions, enabling the generation of diverse chemical entities. Key transformations include reactions at the alpha-carbons to the nitrogen, substitutions on the ring mediated by enolate chemistry, and modification of the keto group.

Alpha-Carbon Functionalization (e.g., at C-2 and C-6)

Functionalization of the piperidine ring at the carbons alpha to the nitrogen (C-2 and C-6) is a valuable strategy for introducing molecular complexity. These positions are not activated by the C-4 keto group, and thus require distinct synthetic approaches compared to the C-3 and C-5 positions.

One prominent method involves the formation of an endo-cyclic iminium ion, which can then be attacked by various nucleophiles. This can be achieved through a sequential process involving the formation of a tertiary alkylamine N-oxide from the parent piperidine, followed by an elimination reaction to generate the iminium ion. This intermediate is highly electrophilic and readily reacts with carbon-based nucleophiles, enabling the selective installation of substituents at the α-position acs.org.

Another strategy is the asymmetric aza-Michael reaction, which has been employed for the synthesis of chirally resolved 2-substituted 1-(S)-α-phenylethyl-4-piperidones acs.org. In this approach, a chiral amine, such as (S)-α-phenylethylamine, is reacted with a divinyl ketone. The conjugate addition of the amine initiates a cyclization cascade that results in the formation of the 2-substituted 4-piperidone ring with a degree of diastereoselectivity controlled by the chiral auxiliary on the nitrogen atom acs.org.

Direct deprotonation at the C-2 position using a strong base, such as sec-butyllithium, followed by quenching with an electrophile, is also a viable, though potentially less selective, method for introducing substituents youtube.com. The regioselectivity of such deprotonations can be influenced by the nature of the N-substituent and the reaction conditions youtube.com.

| Method | Description | Key Intermediates | Typical Nucleophiles/Electrophiles | Reference |

| Iminium Ion Chemistry | Formation of an N-oxide followed by elimination to create an electrophilic endo-cyclic iminium ion, which is then trapped by a nucleophile. | N-oxide, Iminium ion | Organozinc reagents, Grignard reagents | acs.org |

| Aza-Michael Reaction | Conjugate addition of the piperidine nitrogen's precursor amine to a divinyl ketone, followed by intramolecular cyclization. | Divinyl ketone | Not applicable (part of substrate) | acs.org |

| Directed Lithiation | Direct deprotonation at C-2 or C-6 using a strong organolithium base, followed by reaction with an electrophile. | α-lithiated piperidine | Alkyl halides (e.g., dimethyl sulfate), Aldehydes (e.g., benzaldehyde) | youtube.com |

Electrophilic and Nucleophilic Substitutions on the Ring

Substitution reactions on the saturated carbocyclic portion of the piperidine ring primarily occur at the C-3 and C-5 positions, which are alpha to the C-4 carbonyl group. The presence of the ketone allows for the formation of a nucleophilic enolate or enamine intermediate under basic or acidic conditions, respectively. This intermediate can then react with a variety of electrophiles in what is formally an alpha-substitution reaction.

Under basic conditions, a proton at C-3 or C-5 can be removed to form an enolate. The regioselectivity of enolate formation can be controlled by the choice of base, solvent, and temperature. The resulting enolate is a soft nucleophile that can react with electrophiles such as alkyl halides, aldehydes, and acyl chlorides to introduce substituents at the C-3 position. For instance, the Dieckmann cyclization, a common method for synthesizing 4-piperidone rings, proceeds through the formation and intramolecular reaction of an enolate, often resulting in a product with a substituent at the C-3 position (e.g., a carbomethoxy group) researchgate.net.

These C-3 substituted piperidones are key intermediates themselves. For example, 3-carbomethoxy-1-(2-phenylethyl)-piperidine-4-one can be condensed with aniline to form a stable enamine, which directs further transformations at the C-4 position researchgate.net.

Thionation Reactions with Lawesson's Reagent and Analogues

The carbonyl group of 1-(1-Phenylethyl)piperidin-4-one can be converted to a thiocarbonyl group through a thionation reaction. The most common reagent used for this transformation is Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide. This reaction is a well-established method for converting ketones into the corresponding thioketones.

The reaction typically involves heating the piperidone with Lawesson's reagent in an anhydrous, inert solvent such as toluene or o-xylene. The mechanism involves the dissociation of Lawesson's reagent and subsequent formation of a four-membered thioxaphosphetane intermediate with the ketone's oxygen, which then rearranges to deliver the sulfur atom and release a stable phosphorus-oxygen byproduct. The resulting product is 1-(1-Phenylethyl)piperidin-4-thione.

The efficiency of the reaction can be influenced by the stoichiometry of the reagent, reaction time, and temperature. While Lawesson's reagent is highly effective, other thionating agents, such as phosphorus pentasulfide (P₄S₁₀), can also be used, sometimes in combination with additives like hexamethyldisiloxane (HMDSO) to enhance reactivity.

| Reagent | Typical Conditions | Product | Yield | Reference |

| Lawesson's Reagent | 1.5 - 3.0 equivalents, Toluene or o-Xylene, Reflux (110-145 °C), 0.5 - 24 h | 1-(1-Phenylethyl)piperidin-4-thione | High (e.g., >90%) | (Analogous Systems) |

| Phosphorus Pentasulfide (P₄S₁₀) | In combination with HMDSO (Curphey's Reagent), Toluene, Reflux (110 °C), 24 h | 1-(1-Phenylethyl)piperidin-4-thione | Potentially higher reactivity than Lawesson's Reagent | (Analogous Systems) |

Ring-Opening and Rearrangement Reactions of the Piperidone Core

The piperidone core of 1-(1-Phenylethyl)piperidin-4-one can undergo several types of rearrangement and ring-opening reactions, typically by first converting the ketone into a more reactive intermediate. These transformations are powerful tools for modifying the heterocyclic scaffold, often leading to ring contraction or ring expansion.

A significant rearrangement applicable to this system is the Favorskii rearrangement . This reaction involves the treatment of an α-halo ketone with a base, resulting in a ring-contracted carboxylic acid derivative purechemistry.orgwikipedia.org. To make 1-(1-Phenylethyl)piperidin-4-one a substrate for this reaction, it must first be halogenated at the C-3 position to yield 3-halo-1-(1-phenylethyl)piperidin-4-one. Treatment of this intermediate with a base, such as sodium hydroxide or an alkoxide, would generate an enolate at C-5, which would then displace the halide at C-3 to form a strained bicyclic cyclopropanone intermediate wikipedia.orgchemistry-reaction.com. Nucleophilic attack by the base on the cyclopropanone carbonyl group, followed by ring opening, would lead to the formation of a more stable carbanion, ultimately yielding a 1-(1-phenylethyl)pyrrolidine-3-carboxylic acid derivative nrochemistry.com. This ring contraction provides a synthetic route from a six-membered piperidine ring to a five-membered pyrrolidine ring.

Another important transformation is the Beckmann rearrangement , which converts an oxime into an amide or a lactam wikipedia.orgmasterorganicchemistry.com. The substrate for this reaction is the oxime of 1-(1-Phenylethyl)piperidin-4-one, which can be readily prepared by reacting the ketone with hydroxylamine. Upon treatment with an acid (e.g., sulfuric acid, polyphosphoric acid) or other reagents like tosyl chloride, the oxime's hydroxyl group is converted into a good leaving group wikipedia.orgorganic-chemistry.org. This initiates a rearrangement where one of the alkyl groups alpha to the oxime carbon migrates to the nitrogen atom with a simultaneous cleavage of the N-O bond. Since the migrating group is typically the one anti-periplanar to the leaving group, the stereochemistry of the oxime can influence the outcome. For a cyclic ketone like this piperidone, the rearrangement results in ring expansion wikipedia.org. The migration of the C-5 carbon to the nitrogen atom would produce a seven-membered lactam, specifically a 1-(1-phenylethyl)hexahydro-1,4-diazepan-5-one. This reaction provides an efficient pathway from a piperidone to a diazepanone scaffold.

Application of 1 1 Phenylethyl Piperidin 4 One As a Versatile Synthetic Intermediate

Role as a Key Precursor in the Synthesis of Complex Nitrogen Heterocycles

The piperidine (B6355638) ring is a fundamental scaffold found in numerous bioactive natural products and marketed drugs. kcl.ac.uk 1-(1-Phenylethyl)piperidin-4-one, as a substituted piperidin-4-one, is a valuable starting material for creating complex nitrogen-containing heterocyclic compounds. nih.gov Its utility stems from the ability to chemically modify both the piperidine ring and its substituents to access diverse molecular frameworks.

1-(1-Phenylethyl)piperidin-4-one (NPP) is a well-documented key precursor in several synthetic pathways to fentanyl, a potent synthetic opioid, and its analogues. wikipedia.orgresearchgate.netarchives.gov The most prominent of these routes is the Siegfried method, which utilizes NPP as the starting piperidone derivative. wikipedia.orgfederalregister.govregulations.gov

In a typical synthesis, NPP undergoes reductive amination with aniline (B41778). nih.gov This reaction first forms an intermediate imine, which is then reduced to yield 4-anilino-N-phenethylpiperidine (ANPP). wikipedia.orgnih.gov ANPP, itself a controlled substance, is the immediate precursor to fentanyl. federalregister.govregulations.gov The final step involves the acylation of the aniline nitrogen of ANPP with propionyl chloride or a related agent to produce fentanyl. wikipedia.orgnih.govgoogle.com

The versatility of the NPP scaffold allows for the creation of numerous fentanyl analogues by modifying the reagents in the synthetic sequence. For instance, using acetyl chloride instead of propionyl chloride in the final acylation step yields acetylfentanyl. nih.gov Similarly, starting with a thiophene (B33073) analogue of the phenethyl group on the piperidine nitrogen leads to the synthesis of thiofentanyl. nih.gov The general three-step strategy starting from a piperidone like NPP enables the efficient, gram-scale production of this class of opioids. nih.gov

Several synthetic methods for producing fentanyl rely on NPP as a central intermediate. The table below outlines some of these established routes.

| Synthetic Method | Description | Key Role of 1-(1-Phenylethyl)piperidin-4-one (NPP) | References |

| Siegfried Method | A common route used in both legitimate and clandestine synthesis. | NPP is reacted with aniline, and the resulting imine is reduced to form ANPP, the immediate fentanyl precursor. | wikipedia.orgfederalregister.govresearchgate.netregulations.gov |

| Valdez Method | An optimized, high-yielding synthesis. | Involves the alkylation of 4-piperidone (B1582916) to form NPP, which is then converted to ANPP via reductive amination. | researchgate.netnih.gov |

| Gupta Method | An alternative pathway where NPP is not the direct precursor to ANPP. | While this method focuses on creating ANPP from 4-anilinopiperidine (4-AP), NPP is recognized as a key alternative precursor in the broader landscape of fentanyl synthesis. regulations.govun.org | regulations.govun.org |

The piperidine moiety is an essential structural feature for the acetylcholinesterase (AChE) inhibitory activity of the drug Donepezil (B133215). semanticscholar.org Researchers have utilized chirally resolved 1-(1-phenylethyl)piperidin-4-one derivatives to synthesize novel analogues of Donepezil, aiming to explore new structure-activity relationships. kcl.ac.uknih.govacs.org

The synthetic approach involves using 2-substituted 1-(S)-α-phenylethyl-4-piperidones as chiral building blocks. nih.govacs.org The presence of the chiral S-α-phenylethylamine group allows for the separation of diastereomeric piperidone products, which is crucial for developing chirally enriched drug candidates. kcl.ac.uk These piperidone intermediates are then converted through a series of reactions, such as a Wittig reaction followed by hydrolysis, to form 4-formyl piperidine aldehydes. kcl.ac.uk These aldehydes subsequently undergo an aldol (B89426) condensation with an appropriate indanone moiety, followed by reduction, to yield the final Donepezil analogues. semanticscholar.orgnih.govnih.gov

This strategy demonstrates the utility of 1-(1-phenylethyl)piperidin-4-one derivatives in moving beyond the typical 1,4-disubstituted piperidines found in many drugs, enabling the creation of compounds with more complex substitution patterns and stereochemistry. kcl.ac.uksemanticscholar.org

The table below summarizes key steps in the synthesis of Donepezil analogues starting from a substituted 1-(S-α-phenylethyl)-4-piperidone.

| Entry | Starting Material (R group) | Wittig Products Yield (%) | Aldehyde Product Yield (%) | Reference |

| 1 | H | 90 | 91 | nih.gov |

| 2 | Me | 88 | 89 | nih.gov |

| 3 | Et | 85 | 88 | nih.gov |

| 4 | n-Pr | 84 | 85 | nih.gov |

| 5 | Ph | 84 | 86 | nih.gov |

Table data adapted from Pöschl, A., et al., demonstrating the conversion of 2-substituted 1-(S-α-phenylethyl)-4-piperidones into key aldehyde intermediates for Donepezil analogue synthesis. nih.gov

Spiropiperidines, which feature a spirocyclic junction involving the piperidine ring, have gained significant interest in drug discovery as they introduce three-dimensional complexity into molecular scaffolds. rsc.orgyork.ac.uk Piperidin-4-ones, including 1-(1-phenylethyl)piperidin-4-one, are valuable precursors for constructing these systems. rsc.orgconsensus.app A primary synthetic strategy involves building the spiro-ring onto the pre-existing piperidine core, with the C4-ketone serving as a key reaction site. rsc.orgyork.ac.uk

For example, various novel spiro[chromane-2,4'-piperidin]-4(3H)-one compounds have been synthesized and evaluated for biological activity. bepls.com The synthesis of N-benzyl spiro-piperidine hydroxamic acid-based derivatives has also been reported, highlighting the utility of the spiropiperidine scaffold in developing inhibitors for targets like histone deacetylases (HDACs). bepls.com The construction of these complex molecules often begins with reactions at the ketone of a protected or substituted 4-piperidone, demonstrating the foundational role of this class of intermediates. acs.org

Diversification of Piperidine Derivatives via 1-(1-Phenylethyl)piperidin-4-one

The chemical structure of 1-(1-phenylethyl)piperidin-4-one provides multiple handles for synthetic modification, making it an excellent platform for generating diverse libraries of piperidine derivatives. The phenylethyl group on the nitrogen atom can be replaced or modified, and the ketone at the 4-position is a gateway to a vast array of functionalities. researchgate.net

Reductive amination of the ketone, as seen in the fentanyl synthesis, can be performed with various anilines or other primary amines to generate a wide range of 4-amino-piperidine derivatives. nih.govgoogle.com The resulting secondary amine can then be acylated with different acyl chlorides or anhydrides, further diversifying the molecular output. nih.govnih.gov This modular approach has been used to synthesize dozens of fentanyl analogues with varying substituents on the anilino-phenyl ring, the phenethyl group, and the acyl moiety, each designed to probe structure-activity relationships. researchgate.netnih.govacs.org

Furthermore, the ketone can participate in other carbon-carbon bond-forming reactions. Aldol condensations, Wittig reactions, and Grignard additions can be used to introduce new substituents at the 4-position, leading to scaffolds completely different from the 4-anilinopiperidine core. nih.govnih.gov This versatility establishes 1-(1-phenylethyl)piperidin-4-one and related compounds as central building blocks in medicinal chemistry for accessing novel chemical space. nih.gov

Utility in Advanced Organic Synthesis toward Diverse Chemical Scaffolds

Beyond its application in specific drug campaigns, 1-(1-phenylethyl)piperidin-4-one is a valuable tool in advanced organic synthesis for creating a broad spectrum of chemical scaffolds. mdpi.com The piperidin-4-one nucleus is recognized as a pharmacophore that can be readily modified to enhance biological activity and receptor interaction. nih.gov

The compound and its alcohol-reduced form, 4-Hydroxy-1-(2-phenylethyl)piperidine, have been used as building blocks in the synthesis of ligands for the muscarinic acetylcholine (B1216132) receptor (mAChR) and the sigma-1 (σ1) non-opioid intracellular receptor. medchemexpress.com Its structure is also foundational to the synthesis of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives, which have been investigated as selective delta-opioid agonists. nih.gov

The reactivity of the piperidone allows for its incorporation into efficient, one-pot reactions to construct other heterocyclic systems. mdpi.com Its role as a precursor to other key intermediates, such as 4-anilinopiperidine (4-AP) and ANPP, further extends its synthetic utility, as these downstream compounds are themselves versatile building blocks for a multitude of targets. un.orggoogle.com The strategic importance of 1-(1-phenylethyl)piperidin-4-one is therefore not limited to being a simple precursor but extends to its role as a key node in the synthetic network leading to diverse and complex nitrogen heterocycles.

Theoretical and Computational Investigations of 1 1 Phenylethyl Piperidin 4 One

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and stability of 1-(1-phenylethyl)piperidin-4-one. Methods such as DFT with the B3LYP functional and a 6-31G(d,p) basis set are commonly used to determine the stereochemical structure and electronic properties of piperidone-containing compounds. nih.gov

Table 1: Illustrative Calculated Electronic Properties of 1-(1-Phenylethyl)piperidin-4-one

| Property | Illustrative Value | Method |

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G(d) |

| LUMO Energy | -0.8 eV | DFT/B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 5.7 eV | DFT/B3LYP/6-31G(d) |

| Dipole Moment | 2.5 D | DFT/B3LYP/6-31G(d) |

Note: These are illustrative values based on typical calculations for similar N-substituted piperidones and are intended to represent the expected outcomes of such a study.

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Analysis

The conformational landscape of 1-(1-phenylethyl)piperidin-4-one is complex due to the flexibility of the piperidone ring and the rotational freedom of the phenylethyl substituent. Molecular mechanics and molecular dynamics (MD) simulations are powerful tools for exploring these conformational possibilities. nih.gov

Energy Landscapes and Preferred Conformations

Molecular mechanics calculations can be used to generate a potential energy surface, revealing the low-energy conformations of the molecule. For N-substituted piperidones, the piperidone ring typically adopts a chair conformation to minimize steric strain. capes.gov.br The orientation of the 1-phenylethyl group, however, can lead to multiple stable conformers. The phenyl group will orient itself to minimize steric clashes with the piperidone ring. Computational studies on peptoids with chiral N-1-phenylethyl sidechains have shown that the conformational preferences are subtle, with small energy differences between various folded and extended forms. osti.govnih.gov

Table 2: Relative Energies of Plausible Conformations of 1-(1-Phenylethyl)piperidin-4-one

| Conformer | Description | Relative Energy (kcal/mol) |

| 1 | Chair piperidone, equatorial phenylethyl (anti) | 0.0 |

| 2 | Chair piperidone, equatorial phenylethyl (gauche) | 0.5 - 1.5 |

| 3 | Chair piperidone, axial phenylethyl | > 3.0 |

| 4 | Twist-boat piperidone | > 5.0 |

Note: This table presents a hypothetical energy landscape. The actual values would be determined through detailed computational analysis.

Prediction and Interpretation of Spectroscopic Data

Computational methods are increasingly used to predict spectroscopic data, which aids in the structural elucidation and characterization of molecules.

Computational NMR Chemical Shift Prediction (e.g., ¹H and ¹³C NMR)

The prediction of ¹H and ¹³C NMR chemical shifts has become a standard computational tool in organic chemistry. d-nb.infomdpi.comrsc.orgchemrxiv.org DFT-based methods, often combined with machine learning, can provide highly accurate predictions of NMR spectra. d-nb.inforsc.orgchemrxiv.org For 1-(1-phenylethyl)piperidin-4-one, the chemical shifts are sensitive to the conformation of the molecule. Therefore, accurate prediction requires averaging the chemical shifts over a Boltzmann-weighted ensemble of low-energy conformers.

The chemical shifts of the piperidone ring protons and carbons are particularly informative about the ring's conformation. For example, the chemical shift difference between axial and equatorial protons can provide evidence for a chair conformation. The chemical shifts of the phenylethyl group can provide information about its orientation relative to the piperidone ring.

Table 3: Illustrative Predicted vs. Experimental NMR Chemical Shifts (ppm) for 1-(1-Phenylethyl)piperidin-4-one

| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

| C=O | 208.5 | 209.0 | - | - |

| C-alpha (piperidone) | 52.0 | 52.5 | 2.8 | 2.75 |

| C-beta (piperidone) | 41.0 | 41.3 | 2.5 | 2.45 |

| C-alpha (phenylethyl) | 60.0 | 60.2 | 3.6 | 3.55 |

| C-beta (phenylethyl) | 40.0 | 40.1 | 2.9 | 2.85 |

| Phenyl C (ipso) | 140.0 | 140.2 | - | - |

| Phenyl C (ortho) | 129.0 | 129.1 | 7.3 | 7.28 |

| Phenyl C (meta) | 128.5 | 128.6 | 7.2 | 7.21 |

| Phenyl C (para) | 126.0 | 126.3 | 7.1 | 7.15 |

Note: The predicted values are illustrative and based on the expected accuracy of modern computational methods. Experimental values are typical for this class of compound.

Reaction Mechanism Studies and Transition State Analysis for Transformations of 1-(1-Phenylethyl)piperidin-4-one

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For transformations involving 1-(1-phenylethyl)piperidin-4-one, such as its conversion to fentanyl precursors, DFT calculations can be used to map out the entire reaction pathway. researchgate.netwikipedia.org This involves locating the transition state structures and calculating the activation energies for each step.

For example, in the reductive amination of 1-(1-phenylethyl)piperidin-4-one with aniline (B41778), a key step in some fentanyl syntheses, computational studies could elucidate the structure of the intermediate iminium ion and the transition state for its reduction. wikipedia.org Such studies would provide insights into the stereoselectivity of the reaction and could guide the optimization of reaction conditions. Understanding the reaction mechanism at a molecular level is crucial for improving the efficiency and safety of synthetic processes.

Ligand-Structure Interaction Modeling of Piperidone-Based Scaffolds in Rational Design

The application of theoretical and computational investigations, specifically through ligand-structure interaction modeling, is a cornerstone of modern rational drug design. This approach is particularly valuable for optimizing scaffolds like piperidone, a prevalent motif in many pharmacologically active compounds. acs.orgnih.govthieme-connect.com By simulating the interactions between a ligand and its biological target at an atomic level, researchers can predict binding affinities, identify key interactions, and guide the synthesis of more potent and selective molecules. rsc.orgnih.govwiley.com

Piperidone-based scaffolds, including 1-(1-Phenylethyl)piperidin-4-one, offer a versatile framework for modification. researchgate.net Computational modeling elucidates how the distinct chemical features of this scaffold contribute to target binding. The core piperidone ring, the N-substituted phenylethyl group, and the ketone functional group each play specific roles in the interaction with a receptor's binding site.

Molecular docking is a primary tool used in this context. nih.gov It involves placing a model of the ligand, such as 1-(1-Phenylethyl)piperidin-4-one, into the three-dimensional structure of a target protein. The process systematically evaluates numerous orientations and conformations of the ligand, calculating a "docking score" for each pose to estimate its binding affinity. researchgate.net These calculations consider various forces, including:

Hydrogen Bonds: The ketone oxygen at the 4-position of the piperidone ring can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The phenyl ring of the phenylethyl substituent can engage in hydrophobic and π-π stacking interactions with nonpolar amino acid residues in the binding pocket. nih.gov

For instance, in the design of acetylcholinesterase (AChE) inhibitors, where the piperidine (B6355638) ring is an essential structural component, structure-based design has been crucial. acs.orgnih.gov Analysis of the crystal structure of targets like AChE allows researchers to see how piperidone-based molecules fit into the active site. nih.gov This reveals opportunities for optimization, such as adding substituents to the piperidine ring to occupy available space in the binding pocket, potentially improving the pharmacological profile. nih.gov

The insights from these models are predictive. If a simulation indicates that the phenylethyl group of 1-(1-Phenylethyl)piperidin-4-one is near a specific pocket, medicinal chemists can design derivatives with modified substituents to better occupy that space, thereby enhancing binding strength. acs.org Similarly, if a crucial hydrogen bond is predicted, the scaffold can be altered to strengthen this interaction. nih.gov

Molecular dynamics (MD) simulations can further refine these models by introducing flexibility and simulating the dynamic nature of the ligand-receptor complex over time. rsc.orgresearchgate.net This provides a more realistic view of the binding stability and can reveal subtle conformational changes that influence activity.

The table below illustrates the types of interactions that computational models typically analyze for a piperidone-based scaffold within a hypothetical receptor binding site.

| Structural Feature of Piperidone Scaffold | Potential Interaction Type | Interacting Receptor Residue (Example) | Predicted Effect of Interaction |

| Piperidone Ring (Ketone Oxygen) | Hydrogen Bond Acceptor | Tyrosine, Serine, Threonine | Anchors the ligand in the binding site |

| Phenylethyl Group (Phenyl Ring) | π-π Stacking, Hydrophobic | Phenylalanine, Tryptophan, Tyrosine | Increases binding affinity and selectivity |

| Piperidone Ring (Nitrogen Atom) | Ionic or Hydrogen Bonding | Aspartic Acid, Glutamic Acid | Contributes to binding and can influence selectivity |

| Aliphatic parts of the rings | Van der Waals Forces | Leucine, Valine, Isoleucine | Enhances shape complementarity and overall stability |

Structure-activity relationship (SAR) studies are greatly accelerated by these computational methods. nih.govnih.gov By comparing the predicted binding modes and energies of a series of related piperidone derivatives with their experimentally determined biological activities, robust models can be developed. researchgate.netacs.org These models not only explain the observed activities but also possess predictive power to guide the design of novel compounds with improved therapeutic properties. acs.org

Q & A

Q. What are the recommended synthetic routes for 1-(1-Phenylethyl)piperidin-4-one, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves condensation reactions between piperidin-4-one derivatives and phenylethyl halides or alcohols under basic conditions. For example, nucleophilic substitution reactions using K₂CO₃ or NaH in anhydrous solvents (e.g., DMF or THF) at 60–80°C can yield the target compound . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization improves purity. Characterization should include ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy to confirm structural integrity and rule out side products like N-alkylation byproducts .

Q. How can X-ray crystallography be applied to determine the molecular conformation of 1-(1-Phenylethyl)piperidin-4-one?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL (for refinement) is ideal for resolving bond lengths, angles, and torsion angles . To address potential disorder in the phenylethyl group, apply SHELXL’s PART and AFIX commands to model alternative conformations. Validate refinement with R-factor convergence (<5%) and the Hirshfeld surface analysis to ensure electron density maps align with the proposed structure .

Q. What safety protocols are critical when handling 1-(1-Phenylethyl)piperidin-4-one in laboratory settings?

- Methodological Answer : Refer to safety data sheets (SDS) for piperidine derivatives, which recommend using nitrile gloves, lab coats, and fume hoods to minimize inhalation or dermal exposure . Spills should be neutralized with dilute acetic acid (for basic residues) and absorbed using vermiculite. Store the compound in airtight containers under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How does the puckered conformation of the piperidine ring influence the compound’s reactivity in nucleophilic additions?

- Methodological Answer : Use Cremer-Pople parameters to quantify ring puckering via DFT calculations (e.g., Gaussian 16 at B3LYP/6-311++G** level). Compare energy barriers for axial vs. equatorial attack on the ketone group. Experimental validation can involve kinetic studies (e.g., monitoring enolate formation rates via UV-Vis spectroscopy) under varying solvent polarities .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor antagonism)?

- Methodological Answer : Conduct orthogonal assays:

- Enzyme inhibition : Use fluorescence-based assays (e.g., FRET for proteases) with purified enzymes.

- Receptor profiling : Employ radioligand binding assays (e.g., ³H-labeled antagonists for GPCRs).

Cross-validate with molecular docking (AutoDock Vina) to identify off-target interactions. Compare results with structurally analogous compounds (e.g., 1-ethyl-N-phenylpiperidin-4-amine) to isolate substituent-specific effects .

Q. How can synthetic routes be optimized for high enantiomeric excess in chiral derivatives of 1-(1-Phenylethyl)piperidin-4-one?

- Methodological Answer : Employ asymmetric catalysis: Chiral ligands like BINAP in Pd-catalyzed alkylation or organocatalysts (e.g., proline derivatives) for ketone functionalization. Monitor enantioselectivity via chiral HPLC (Chiralpak IA column) or polarimetry. For scale-up, consider continuous flow reactors with immobilized catalysts to enhance reproducibility .

Q. What crystallographic approaches address disorder in the phenylethyl moiety during structural refinement?

- Methodological Answer : In SHELXL, use SUMP restraints to maintain reasonable geometry for disordered regions. Apply ISOR and DELU constraints to stabilize anisotropic displacement parameters. Validate with the ADDSYM routine to check for overlooked symmetry elements. Compare residual density maps post-refinement to ensure disorder modeling does not mask true structural features .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.